Welcome to the BenchChem Online Store!
molecular formula C11H12ClNO2 B8378221 6,7-Dimethoxyisoquinoline hydrochloride CAS No. 63768-19-4

6,7-Dimethoxyisoquinoline hydrochloride

Cat. No. B8378221
M. Wt: 225.67 g/mol
InChI Key: BYJOKRGUWGQYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04782155

Procedure details

63.4 g (0.28 mol) of 6,7-dimethoxyisoquinoline hydrochloride was dissolved in 630 ml of 47% hydrobromic acid, and the mixture was refluxed for 24 hours under stirring in nitrogen atmosphere. The reaction mixture was allowed to stand still under cooling with ice. The crystals formed were collected by filtration and washed with cold water and acetone. They were dried in air overnight and then dried at a temperature of from 90° to 95° C. for 6 hours to obtain 66.4 g (yield: 97.6%) of the above identified compound.
Quantity
63.4 g
Type
reactant
Reaction Step One
Quantity
630 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C[O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1[O:14]C)[CH:10]=[N:9][CH:8]=[CH:7]2.[BrH:16]>>[BrH:16].[OH:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1[OH:14])[CH:10]=[N:9][CH:8]=[CH:7]2 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
63.4 g
Type
reactant
Smiles
Cl.COC=1C=C2C=CN=CC2=CC1OC
Name
Quantity
630 mL
Type
reactant
Smiles
Br

Conditions

Stirring
Type
CUSTOM
Details
under stirring in nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
CUSTOM
Type
CUSTOM
Details
The crystals formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with cold water and acetone
CUSTOM
Type
CUSTOM
Details
They were dried in air overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
dried at a temperature of from 90° to 95° C. for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
to obtain 66.4 g (yield: 97.6%) of the

Outcomes

Product
Name
Type
Smiles
Br.OC=1C=C2C=CN=CC2=CC1O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.